molecular formula C10H17NO B14508072 Cyclohexyl(1-methylaziridin-2-yl)methanone CAS No. 63226-85-7

Cyclohexyl(1-methylaziridin-2-yl)methanone

Cat. No.: B14508072
CAS No.: 63226-85-7
M. Wt: 167.25 g/mol
InChI Key: UKXBIJYPWLTLOW-UHFFFAOYSA-N
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Description

Cyclohexyl(1-methylaziridin-2-yl)methanone is a chemical compound with the molecular formula C10H17NO. It is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles. This compound is known for its unique structure, which combines a cyclohexyl group with a methylaziridine moiety, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(1-methylaziridin-2-yl)methanone typically involves the reaction of cyclohexanone with methylaziridine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the carbonyl carbon of cyclohexanone. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1-methylaziridin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl(1-methylaziridin-2-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl(1-methylaziridin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can result in the inhibition or activation of specific pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(1-methylaziridin-2-yl)methanone is unique due to its combination of a cyclohexyl group and a methylaziridine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

63226-85-7

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

cyclohexyl-(1-methylaziridin-2-yl)methanone

InChI

InChI=1S/C10H17NO/c1-11-7-9(11)10(12)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3

InChI Key

UKXBIJYPWLTLOW-UHFFFAOYSA-N

Canonical SMILES

CN1CC1C(=O)C2CCCCC2

Origin of Product

United States

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